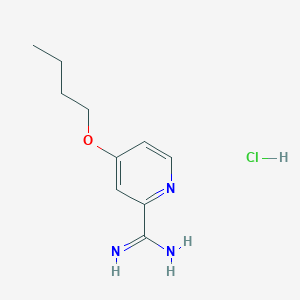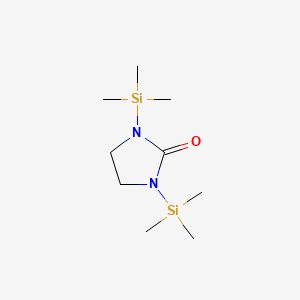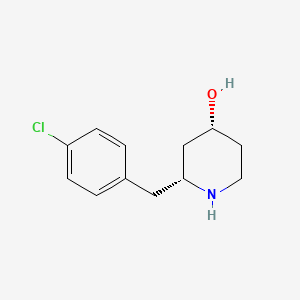
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a naphthalene ring substituted with a hydroxyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate typically involves the esterification of 7-hydroxy-1-naphthaldehyde with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: 7-oxo-1-naphthaldehyde or 7-carboxy-1-naphthaldehyde.
Reduction: Ethyl 2-(7-hydroxy-1-naphthyl)ethanol.
Substitution: Ethyl 2-(7-chloronaphthalen-1-yl)acetate or Ethyl 2-(7-bromonaphthalen-1-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the active naphthalene derivative, which can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(5-hydroxynaphthalen-1-yl)acetate: Hydroxyl group positioned at the 5th position instead of the 7th.
Ethyl 2-(7-methoxynaphthalen-1-yl)acetate: Methoxy group instead of a hydroxyl group at the 7th position.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
ethyl 2-(7-hydroxynaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9,15H,2,8H2,1H3 |
Clave InChI |
JTUFDBBKQGXLAV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)
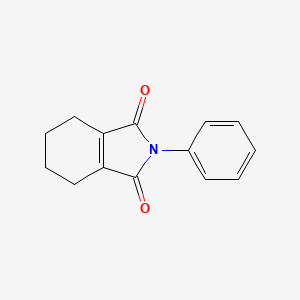
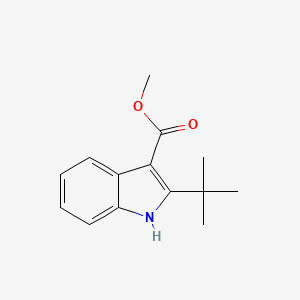

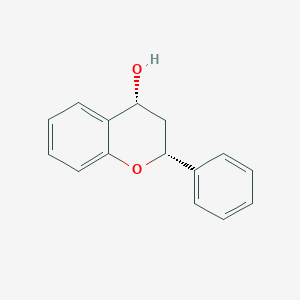
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
